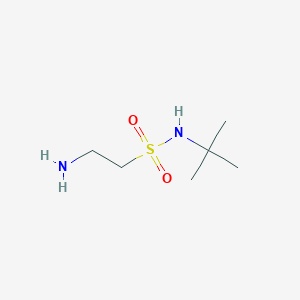

2-amino-N-tert-butylethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N-tert-butylethane-1-sulfonamide is a chemical compound with the CAS Number: 782394-54-1 . It has a molecular weight of 180.27 . The IUPAC name for this compound is 2-amino-N-(tert-butyl)ethanesulfonamide .

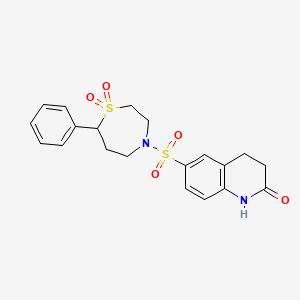

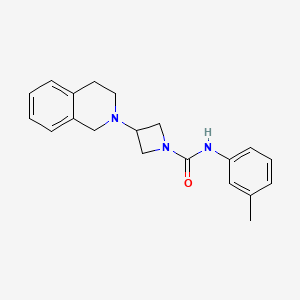

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3 .Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Aza-Payne Rearrangement and Synthesis of Epoxy Sulfonamides

The aza-Payne rearrangement involves the transformation of N-activated 2-aziridinemethanols to corresponding epoxy sulfonamides using bases such as potassium tert-butoxide. This rearrangement is significant in synthesizing optically active, functionalized 1,2-amino alcohols, demonstrating the utility of such sulfonamides in complex organic synthesis and the production of valuable intermediates for further chemical transformations (Ibuka, 1998).

Catalytic Aminohydroxylation and Aziridination of Olefins

Tert-butylsulfonamide serves as an efficient nitrogen source and terminal oxidant for the catalytic aminohydroxylation and aziridination of olefins. This method closely resembles the behavior of Chloramine-T in these reactions, highlighting the role of sulfonamides in facilitating the introduction of nitrogen functionalities into organic molecules (Gontcharov, Liu, & Sharpless, 1999).

Inhibition of Carbonic Anhydrase

Sulfonamides, including 2-amino-N-tert-butylethane-1-sulfonamide derivatives, have been explored as inhibitors of the carbonic anhydrase enzyme. This application is particularly relevant in the development of therapeutic agents for conditions such as glaucoma, where effective inhibition of specific isozymes of carbonic anhydrase can lead to decreased intraocular pressure (Scozzafava et al., 1999).

Metal Ion Coordination and Extraction

Research has shown that sulfonamide derivatives can efficiently extract metal ions like Pb(II) from aqueous solutions. The study demonstrates the potential of sulfonamides in environmental and analytical chemistry, particularly in the removal or recovery of heavy metals from environmental samples (Kavallieratos et al., 2005).

Green and Efficient Synthesis of Sulfonamides

A sustainable method for synthesizing various sulfonamides via sulfonylation of sulfonyl hydrazides with tert-amines has been developed. This approach uses molecular iodine as a catalyst, highlighting an eco-friendly route to sulfonamide synthesis, crucial for pharmaceutical and agrochemical applications (Chen et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

2-amino-N-tert-butylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKRAFLGAVAWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)

![9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2709083.png)

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2709085.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2709086.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)

![3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]phenyl}propanamide](/img/structure/B2709088.png)

![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)

![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)